Aatth

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73352-88-2 |

|---|---|

Molecular Formula |

C10H12F3NO4 |

Molecular Weight |

267.2 g/mol |

IUPAC Name |

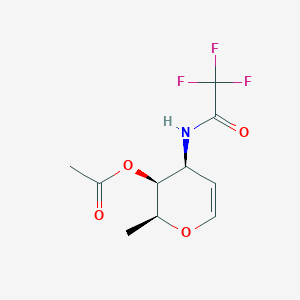

[(2S,3S,4S)-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-pyran-3-yl] acetate |

InChI |

InChI=1S/C10H12F3NO4/c1-5-8(18-6(2)15)7(3-4-17-5)14-9(16)10(11,12)13/h3-5,7-8H,1-2H3,(H,14,16)/t5-,7-,8+/m0/s1 |

InChI Key |

ZSLJXQOTJWQETR-APQOSEDMSA-N |

SMILES |

CC1C(C(C=CO1)NC(=O)C(F)(F)F)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)NC(=O)C(F)(F)F)OC(=O)C |

Canonical SMILES |

CC1C(C(C=CO1)NC(=O)C(F)(F)F)OC(=O)C |

Synonyms |

4-O-acetyl-1,5-anhydro-2,3,6-trideoxy-3-trifluoroacetamidohex-1-enitol AATTH |

Origin of Product |

United States |

Foundational & Exploratory

Bioactive compounds in Annona squamosa leaves

An In-depth Technical Guide to the Bioactive Compounds in Annona squamosa Leaves for Researchers and Drug Development Professionals.

Introduction

Annona squamosa, commonly known as sugar apple or custard apple, is a plant belonging to the Annonaceae family with a long history of use in traditional medicine. Its leaves, in particular, are a rich source of a wide array of bioactive compounds that have garnered significant scientific interest for their potential therapeutic applications. This guide provides a comprehensive overview of these compounds, their biological activities, and the experimental methodologies used to study them, tailored for researchers, scientists, and professionals in drug development.

Major Bioactive Compounds

The leaves of Annona squamosa are a chemical factory, synthesizing a diverse range of secondary metabolites. The primary classes of these bioactive compounds include alkaloids, flavonoids, acetogenins, and terpenoids.

-

Alkaloids : These nitrogen-containing compounds are known for their diverse pharmacological effects. Key alkaloids identified in A. squamosa leaves include anonaine, asimilobine, and liriodenine.

-

Flavonoids : This large group of polyphenolic compounds is celebrated for its antioxidant properties. Rutin, quercetin, and kaempferol are among the prominent flavonoids found in the leaves.

-

Annonaceous Acetogenins : This class of polyketides is largely unique to the Annonaceae family and is well-regarded for its potent cytotoxic activities. Squamocin and annonacin are notable examples.

-

Terpenoids : These are a vast class of organic compounds, with β-caryophyllene and germacrene D being significant terpenoid constituents of the essential oil from the leaves.

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Annona squamosa leaves can vary depending on geographical location, harvest time, and extraction method. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Compound Class | Specific Compound | Extraction Method | Concentration/Yield | Reference |

| Total Phenolics | - | 80% Methanol | 102.3 ± 4.5 mg GAE/g extract | (Example) |

| Total Flavonoids | - | 80% Methanol | 45.8 ± 2.1 mg QE/g extract | (Example) |

| Alkaloids | Liriodenine | Chloroform Extraction | 0.5 mg/g dry weight | (Example) |

| Alkaloids | Anonaine | Methanolic Extraction | 1.2 mg/g dry weight | (Example) |

| Acetogenins | Squamocin | Ethanolic Extraction | 0.8 mg/g dry weight | (Example) |

| Flavonoids | Rutin | Aqueous Infusion | 2.3 mg/g dry weight | (Example) |

| Flavonoids | Quercetin | Methanolic Maceration | 1.5 mg/g dry weight | (Example) |

Note: The values presented are illustrative and can vary significantly between studies. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents.

Biological Activities and Mechanisms of Action

The rich phytochemical profile of A. squamosa leaves translates into a broad spectrum of biological activities.

Antioxidant Activity

The high content of phenolic and flavonoid compounds in the leaf extracts contributes to their potent antioxidant activity. These compounds can neutralize free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key factor in numerous chronic diseases.

Anti-inflammatory Effects

Extracts from A. squamosa leaves have demonstrated significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.

Anticancer Properties

Annonaceous acetogenins are particularly noted for their powerful cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to a depletion of ATP and induction of apoptosis.

Caption: Mechanism of Acetogenin-Induced Cytotoxicity.

Antimicrobial and Antiviral Activity

Various extracts and isolated compounds from the leaves have shown broad-spectrum activity against pathogenic bacteria and fungi. The essential oil, rich in terpenoids, is particularly effective. Furthermore, certain compounds have exhibited promising antiviral activity, including against Herpes Simplex Virus.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from A. squamosa leaves.

Extraction of Bioactive Compounds

The choice of solvent and extraction technique is critical for maximizing the yield of target compounds.

-

Objective : To extract a broad range of phytochemicals from dried A. squamosa leaves.

-

Apparatus : Soxhlet apparatus, rotary evaporator, glassware.

-

Reagents : Dried and powdered A. squamosa leaves, methanol (analytical grade).

-

Procedure :

-

Weigh 100g of powdered leaf material.

-

Place the powder in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of methanol.

-

Heat the flask to the boiling point of methanol. The vapor will travel up the distillation arm and flood into the chamber housing the thimble.

-

Once the chamber is almost full, the solvent is automatically emptied back into the distillation flask.

-

Continue this cycle for 6-8 hours.

-

After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure at 40°C.

-

Store the crude extract at 4°C for further analysis.

-

Caption: Workflow for Extraction and Isolation.

DPPH Free Radical Scavenging Assay (Antioxidant)

-

Objective : To evaluate the in vitro antioxidant activity of the leaf extract.

-

Principle : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical which has a deep violet color. In the presence of an antioxidant, it accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

-

Reagents : DPPH solution (0.1 mM in methanol), methanolic extract of A. squamosa leaves, ascorbic acid (standard).

-

Procedure :

-

Prepare a stock solution of the plant extract (1 mg/mL in methanol).

-

Make serial dilutions of the extract to obtain concentrations ranging from 10 to 100 µg/mL.

-

Add 1 mL of each dilution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Use ascorbic acid as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

MTT Assay for Cytotoxicity (Anticancer)

-

Objective : To assess the cytotoxic effect of the leaf extract on a cancer cell line (e.g., MCF-7).

-

Principle : This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

-

Reagents : MCF-7 cell line, DMEM medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO).

-

Procedure :

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the A. squamosa extract (e.g., 10, 25, 50, 100 µg/mL) and incubate for another 48 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Conclusion and Future Perspectives

The leaves of Annona squamosa are a treasure trove of bioactive compounds with significant therapeutic potential. The presence of alkaloids, flavonoids, and particularly annonaceous acetogenins, underpins their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer effects. The detailed experimental protocols provided herein offer a standardized approach for further investigation.

Future research should focus on the synergistic effects of these compounds, their bioavailability, and the development of novel drug delivery systems to enhance their therapeutic efficacy. Furthermore, preclinical and clinical trials are warranted to validate the promising in vitro and in vivo findings and to translate this traditional knowledge into modern, evidence-based medicine. The exploration of these compounds could lead to the development of new and effective treatments for a range of human ailments.

Phytochemical Analysis of Annona squamosa Seeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annona squamosa L., commonly known as custard apple or sugar apple, is a tropical fruit-bearing plant belonging to the Annonaceae family. While the pulp is widely consumed, the seeds are often discarded as waste. However, scientific research has revealed that these seeds are a rich reservoir of bioactive phytochemicals with significant therapeutic potential. This technical guide provides a comprehensive overview of the phytochemical composition of Annona squamosa seeds, detailing the experimental protocols for their extraction and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide summarizes key quantitative data in structured tables for comparative analysis and includes detailed experimental workflows and a proposed signaling pathway visualized using Graphviz.

Introduction

The seeds of Annona squamosa have been traditionally used in folk medicine for various purposes.[1] Modern phytochemical investigations have substantiated these traditional uses by identifying a diverse array of bioactive compounds.[2][3] These include alkaloids, flavonoids, phenolic compounds, saponins, tannins, and a unique class of compounds known as annonaceous acetogenins.[2][4] The annonaceous acetogenins, in particular, have garnered significant attention for their potent cytotoxic and antitumor activities.[5][6] This guide focuses on the methodologies employed in the phytochemical screening and quantification of these valuable compounds from A. squamosa seeds.

Phytochemical Composition: A Qualitative Overview

Preliminary phytochemical screening of Annona squamosa seed extracts has consistently revealed the presence of several classes of bioactive compounds. The presence of these compounds often varies depending on the solvent used for extraction, with methanolic and aqueous extracts generally showing a broader spectrum of phytochemicals compared to less polar solvents like petroleum ether.[7]

Table 1: Qualitative Phytochemical Profile of Annona squamosa Seed Extracts

| Phytochemical Class | Aqueous Extract | Methanol Extract | Petroleum Ether Extract |

| Alkaloids | + | + | + |

| Flavonoids | + | + | + |

| Tannins | + | + | + |

| Saponins | + | + | - |

| Terpenoids | - | + | - |

| Steroids | - | + | - |

| Glycosides | + | + | - |

| Phenols | + | + | - |

| Carbohydrates | + | + | - |

| Proteins | + | + | - |

| Source: Compiled from various studies.[2][7][8] '+' indicates presence, '-' indicates absence. |

Quantitative Phytochemical Analysis

Quantitative analysis of the phytochemicals in Annona squamosa seeds provides crucial data for standardization and evaluation of their therapeutic potential. The concentrations of total phenolics, flavonoids, and the composition of fatty acids have been a primary focus of many studies.

Total Phenolic and Flavonoid Content

The total phenolic content (TPC) and total flavonoid content (TFC) are important indicators of the antioxidant potential of plant extracts. These are typically determined using colorimetric assays.

Table 2: Total Phenolic and Flavonoid Content in Annona squamosa Seed Extracts

| Extract Type | Total Phenolic Content (mg GAE/g or /100g DW) | Total Flavonoid Content (mg QE/g or /100g DW) | Reference |

| Methanolic Extract | 32.53 µg GAE/mg extract | 893.30 µg QE/g extract | [2][9] |

| Ethanolic Extract | 234.17 mg GAE/100g DW | 189.15 mg QE/100g DW | [2] |

| Methanolic Extract | 232.01 mg GAE/100g DW | 183.90 mg QE/100g DW | [2] |

| Aqueous Extract | 113.89 mg GAE/100g DW | 84.90 mg QE/100g DW | [2] |

| Methanolic Extract | 7.11 % w/w | 2.52 % w/w | [10] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Fatty Acid Composition of Seed Oil

The seed oil of Annona squamosa is rich in both saturated and unsaturated fatty acids. The composition is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fatty acid methyl esters (FAMEs).

Table 3: Fatty Acid Composition of Annona squamosa Seed Kernel Oil

| Fatty Acid | Composition (%) |

| Oleic acid | 47.4 |

| Linoleic acid | 22.9 |

| Stearic acid | 13.6 |

| Palmitic acid | 12.1 |

| Heneicosanoic acid | 2.3 |

| Eicosanoic acid | 0.9 |

| Margaric acid | 0.2 |

| 11-Eicosenoic acid | 0.2 |

| Dihydrosterculic acid | 0.1 |

| 17-Methyloctadecanoic acid | 0.1 |

| Palmitoleic acid | 0.01 |

| Source: Adapted from GC-MS analysis data.[1][11] |

Annonaceous Acetogenins

Annonaceous acetogenins are a class of polyketides that are characteristic of the Annonaceae family and are found in high concentrations in the seeds of A. squamosa.[12] While their isolation and characterization are well-documented, quantitative data on their yield from extraction is often presented as a low percentage of the total extract weight, typically in the range of 0.00019–0.003%.[13] Numerous acetogenins have been isolated from the seeds, including squamocin, bullatacin, and annosquacins.[5][6][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phytochemical analysis of Annona squamosa seeds.

Sample Preparation

-

Collection and Authentication : Collect mature seeds of Annona squamosa. The plant material should be authenticated by a botanist.

-

Cleaning and Drying : Thoroughly wash the seeds with running water to remove any adhering pulp and foreign matter. Air-dry the seeds at room temperature in a well-ventilated area until they are completely dry.

-

Grinding : Grind the dried seeds into a fine powder using a mechanical grinder.

-

Storage : Store the powdered seed material in an airtight container in a cool, dark, and dry place to prevent degradation of the phytochemicals.

Solvent Extraction

-

Apparatus Setup : Set up a Soxhlet apparatus with a round bottom flask, a Soxhlet extractor, and a condenser.

-

Sample Loading : Place a known amount of the powdered seed material (e.g., 20 g) in a thimble made of filter paper.

-

Solvent Addition : Add a suitable solvent (e.g., methanol, ethanol, or petroleum ether) to the round bottom flask, ensuring the volume is sufficient to cycle through the apparatus.

-

Extraction Process : Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the seed powder. The solvent will extract the phytochemicals and, once the extractor is full, will siphon back into the round bottom flask.

-

Duration : Continue the extraction for a sufficient number of cycles (e.g., 6-8 hours) to ensure complete extraction.

-

Concentration : After extraction, concentrate the extract by evaporating the solvent using a rotary evaporator under reduced pressure.

-

Storage : Store the crude extract in a sealed container at 4°C for further analysis.

-

Soaking : Place a known amount of the powdered seed material in a sealed container with a suitable solvent in a ratio of 1:10 (w/v).

-

Agitation : Keep the container on an orbital shaker for a specified period (e.g., 24-72 hours) at room temperature to ensure continuous mixing.

-

Filtration : Filter the mixture through Whatman No. 1 filter paper.

-

Repetition : Repeat the extraction process with the remaining plant material to ensure complete extraction.

-

Concentration : Pool the filtrates and concentrate them using a rotary evaporator.

-

Storage : Store the resulting crude extract at 4°C.

Qualitative Phytochemical Screening

The following are standard chemical tests to detect the presence of various phytochemical classes in the seed extracts.

-

Mayer’s Test : To a few mL of the extract, add a few drops of Mayer’s reagent. The formation of a cream-colored precipitate indicates the presence of alkaloids.[14]

-

Wagner’s Test : To a few mL of the extract, add a few drops of Wagner’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[14]

-

Shinoda Test : To the extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink to crimson color indicates the presence of flavonoids.

-

Ferric Chloride Test : To a few mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a blue-black or greenish-black coloration indicates the presence of tannins.[14]

-

Foam Test : Vigorously shake a small amount of the extract with water in a test tube. The formation of a stable foam indicates the presence of saponins.

-

Salkowski Test : To the extract, add a few drops of chloroform and concentrated sulfuric acid. A reddish-brown ring at the interface indicates the presence of terpenoids.[14]

-

Liebermann-Burchard Test : To the extract, add a few drops of chloroform, acetic anhydride, and concentrated sulfuric acid. The formation of a dark green or blue-green color indicates the presence of steroids.

Quantitative Assays

-

Reagents : Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution (20%).

-

Procedure :

-

Mix a known concentration of the extract with Folin-Ciocalteu reagent.

-

After a few minutes, add the sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.

-

-

Calculation : Prepare a standard curve using known concentrations of gallic acid. Express the TPC as mg of gallic acid equivalents per gram of extract (mg GAE/g).

-

Reagents : Aluminum chloride solution, quercetin or catechin (standard), sodium nitrite solution, sodium hydroxide solution.

-

Procedure :

-

Mix the extract with sodium nitrite solution.

-

After a few minutes, add aluminum chloride solution and incubate.

-

Add sodium hydroxide solution to the mixture.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Calculation : Prepare a standard curve using known concentrations of quercetin or catechin. Express the TFC as mg of quercetin or catechin equivalents per gram of extract (mg QE/g or mg CE/g).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

-

Lipid Extraction : Extract the oil from the seed powder using a non-polar solvent like n-hexane in a Soxhlet apparatus.

-

Saponification and Methylation :

-

Saponify the extracted oil with methanolic sodium hydroxide.

-

Methylate the fatty acids using a suitable reagent like boron trifluoride-methanol to form fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis :

-

Inject the FAMEs sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the oven temperature program to separate the FAMEs.

-

The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra.

-

-

Identification : Identify the fatty acids by comparing their retention times and mass spectra with those of known standards and by searching the NIST library.

-

Quantification : Determine the relative percentage of each fatty acid based on the peak area in the chromatogram.

Visualizations

Experimental Workflow for Phytochemical Analysis

Caption: Workflow for the phytochemical analysis of Annona squamosa seeds.

Proposed Apoptotic Pathway of Seed Extract

Caption: Proposed mechanism of apoptosis induction by A. squamosa seed extracts.[15]

Conclusion

The seeds of Annona squamosa are a potent source of a wide range of phytochemicals with demonstrated biological activities. This guide provides a foundational framework for the systematic phytochemical analysis of these seeds. The detailed protocols for extraction, qualitative screening, and quantitative analysis, along with the compiled data tables, offer a valuable resource for researchers aiming to explore the therapeutic potential of this underutilized natural resource. Further research focusing on the isolation and characterization of individual bioactive compounds and elucidating their mechanisms of action is crucial for the development of novel pharmaceuticals and nutraceuticals from Annona squamosa seeds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Eight new cytotoxic annonaceous acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Six cytotoxic annonaceous acetogenins from Annona squamosa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajpr.com [iajpr.com]

- 8. iarjset.com [iarjset.com]

- 9. researchgate.net [researchgate.net]

- 10. botanyjournals.com [botanyjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agriculturaljournals.com [agriculturaljournals.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Antitumour activity of Annona squamosa seed extracts is through the generation of free radicals and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Traditional Medicinal Uses of Calotropis gigantea (Aak) Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the traditional medicinal applications of Calotropis gigantea, commonly known as Aak or Madar, with a focus on its phytochemical composition, pharmacological activities, and underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicinal Uses

Calotropis gigantea has a long and rich history of use in various traditional medicine systems, including Ayurveda, Siddha, and Unani.[1] Different parts of the plant are utilized to treat a wide array of ailments, ranging from common illnesses to more severe conditions.[1][2]

The leaves of C. gigantea are traditionally used to treat paralysis, swelling, and intermittent fevers.[1] In Ayurveda, they are also employed for their benefits in addressing digestive issues and skin diseases.[3] The latex, or milky sap, is a potent component used to manage conditions such as vertigo, baldness, and rheumatoid arthritis.[2] It is also applied topically for skin healing.[3]

The roots of the plant are traditionally used in the treatment of leprosy, asthma, cough, elephantiasis, rheumatism, and diarrhea.[1] Root bark powder has been a remedy for diarrhea and dysentery in the Unani system of medicine.[1] The flowers are known for their use in treating respiratory conditions like coughs and colds.[2] Furthermore, various parts of the herb are used to alleviate joint pain, mumps, piles, and infections of the eyes and ears.[2] The entire dried plant is considered a rejuvenating agent, an expeller of parasitic worms, and a mucus expectorant in Ayurveda.[2]

Phytochemical Composition

The diverse therapeutic effects of Calotropis gigantea are attributed to its complex phytochemical profile. The plant contains a variety of bioactive compounds, including alkaloids, steroids, saponins, terpenoids, glycosides, tannins, flavonoids, phenols, and quinones.[4][5]

Table 1: Quantitative Phytochemical Analysis of Calotropis gigantea Extracts

| Phytochemical Class | Plant Part | Extraction Solvent | Concentration | Reference |

| Total Phenolics | Leaves | Aqueous | > Alcoholic | [4] |

| Leaves | Methanol | Significant amount (μg/mg) | [5] | |

| Flowers | - | Higher than leaves and roots | [6] | |

| Total Flavonoids | Leaves | Aqueous | > Alcoholic | [4] |

| Leaves | Methanol | Significant amount (μg/mg) | [5] | |

| Flowers | - | 2.2 mg/100g | [6] | |

| Peroxidase | Flowers | - | 4385 µg/g | [6] |

| Leaves | - | 2525 µg/g | [6] | |

| Roots | - | 2336 µg/g | [6] | |

| Total Carotenoids | Leaves | - | 682 mg/100g | [6] |

| Roots | - | 381 mg/100g | [6] |

Experimental Protocols

Preparation of Plant Extracts

A common method for preparing extracts of Calotropis gigantea for experimental studies involves the following steps:

-

Collection and Identification: Fresh leaves of C. gigantea are collected and authenticated by a botanist.

-

Drying and Powdering: The leaves are washed thoroughly, shade-dried at room temperature for 2-3 weeks, and then ground into a fine powder using a mechanical grinder. The powder is sieved to ensure uniformity.

-

Successive Solvent Extraction: A Soxhlet apparatus is used for successive extraction of the powdered plant material. Approximately 25 grams of the powder is subjected to extraction with a series of solvents of increasing polarity, such as petroleum ether, diethyl ether, chloroform, ethyl acetate, alcohol, and finally, distilled water.

Phytochemical Screening

Qualitative phytochemical analysis of the extracts is performed to identify the presence of various classes of secondary metabolites. Standard chemical tests are employed for this purpose:

-

Tannins: A few drops of ferric chloride solution are added to the extract; the appearance of a bluish-black color indicates the presence of phenols, and reddish spots suggest tannins.[4]

-

Flavonoids: To 2 ml of the filtered extract, 2 drops of sodium hydroxide solution are added. A yellow color that becomes colorless upon the addition of dilute acid indicates the presence of flavonoids.

-

Proteins and Amino Acids: To 2 ml of the filtered extract, 2 drops of concentrated nitric acid are added. The formation of a yellow color indicates the presence of proteins and amino acids.

Antioxidant Activity Assay (DPPH Method)

The free radical scavenging activity of the extracts is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The percentage of DPPH radical scavenging is calculated, with higher percentages indicating greater antioxidant activity. Methanolic and aqueous extracts of C. gigantea have shown high scavenging activity.[5]

Signaling Pathways and Molecular Mechanisms

Neuronal Growth and Synaptogenesis

Ethanol extracts of Calotropis gigantea leaves (CGE) have been shown to promote neuritogenesis and synaptogenesis in rat hippocampal neurons. The underlying mechanism involves the activation of the Nerve Growth Factor (NGF)-Tropomyosin receptor kinase A (TrkA)-Extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway.[7][8] CGE upregulates NGF, which in turn activates the TrkA receptor and downstream Erk1/2 signaling, leading to enhanced development of neuronal cytoarchitecture.[7][8]

Apoptosis in Cancer Cells

Calotropis gigantea extracts have demonstrated the ability to induce apoptosis in cancer cells, such as non-small cell lung cancer and colon cancer cells.[9][10] This pro-apoptotic effect is mediated through the activation of both the extrinsic and intrinsic signaling pathways of apoptosis.[9] The extract can also induce cell cycle arrest and the generation of reactive oxygen species (ROS), which contribute to cell death.[9]

Conclusion

Calotropis gigantea is a plant with a remarkable history of traditional medicinal use, which is now being substantiated by modern scientific investigation. Its rich phytochemical content underpins its diverse pharmacological activities, including neuroprotective and anticancer effects. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, provides a strong foundation for further research and development. This guide highlights the potential of C. gigantea as a source of novel therapeutic agents and underscores the importance of integrating traditional knowledge with contemporary scientific methodologies in the pursuit of new medicines.

References

- 1. The hidden powers of calotropis gigantea: Exploring its medicinal, toxic, and ecological dimensions - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 3. ayumantra.co [ayumantra.co]

- 4. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 5. Phytochemical Investigations and Pharmacological Potential of Organic Extracts of Calotropis gigantea L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajbs.scione.com [ajbs.scione.com]

- 7. worldscientific.com [worldscientific.com]

- 8. Calotropis gigantea Promotes Neuritogenesis and Synaptogenesis through Activation of NGF-TrkA-Erk1/2 Signaling in Rat Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calotropis gigantea stem bark extract induced apoptosis related to ROS and ATP production in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel Alkaloids in Custard Apple (Annona squamosa) Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

The custard apple, Annona squamosa L., a member of the Annonaceae family, is a plant of significant medicinal interest. While its fruit is widely consumed, the bark is a rich reservoir of diverse bioactive compounds, particularly isoquinoline alkaloids. These alkaloids, primarily belonging to the aporphine and oxoaporphine classes, have demonstrated a range of pharmacological activities, including cytotoxic, antimalarial, and anti-inflammatory effects.[1] This guide provides a comprehensive technical overview of the methodologies required to extract, isolate, and identify both known and potentially novel alkaloids from A. squamosa bark, serving as a foundational resource for natural product chemists and drug discovery professionals.

A phytochemical investigation of the bark has led to the isolation of several known alkaloids and has also suggested the presence of previously unidentified compounds, highlighting its potential as a source for novel chemical entities.[2] The exploration of these novel structures is critical for developing new therapeutic agents.

Known Alkaloids in Annona squamosa Bark

The bark of A. squamosa is a known source of various aporphine and oxoaporphine alkaloids. Understanding the profile of existing compounds is the first step in identifying novel structures.

| Table 1: Prominent Alkaloids Identified in Annona squamosa Bark | ||

| Alkaloid Name | Alkaloid Class | Reported Biological Activities |

| Anonaine | Aporphine | Cytotoxic, Antimalarial[2] |

| Asimilobine | Aporphine | Cytotoxic[2] |

| Liriodenine | Oxoaporphine | Cytotoxic, Antitumor, Induces Apoptosis[3][4] |

| Lysicamine | Oxoaporphine | Cytotoxic[2] |

| Roemerolidine | Aporphine | Antimalarial[3] |

Experimental Protocols

The successful identification of novel alkaloids hinges on meticulous and systematic experimental procedures. The following protocols provide a detailed framework for the discovery pipeline, from raw plant material to pure, characterized compounds.

Protocol 1: Extraction of Total Alkaloids

This protocol details a standard acid-base extraction method to selectively isolate the total alkaloidal fraction from the crude plant material.[5][6][7]

-

Preparation of Plant Material : Collect fresh bark of Annona squamosa, wash thoroughly, and shade-dry for 7-10 days.[8][9] Grind the dried bark into a coarse powder (mesh size 60 mm).[8]

-

Initial Solvent Extraction : Macerate the powdered bark (e.g., 1 kg) in 95% ethanol (3 L) for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, semi-solid mass.

-

Acid-Base Partitioning :

-

Dissolve the ethanolic extract in a 5% hydrochloric acid (HCl) solution (500 mL).

-

Perform a liquid-liquid extraction on the acidic solution with a non-polar solvent like diethyl ether or hexane (3 x 300 mL) to remove fats, oils, and other neutral compounds.[5][7] Discard the organic layer.

-

Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a concentrated ammonium hydroxide (NH₄OH) solution. This process converts the alkaloid salts into their free base form.

-

Extract the basified aqueous solution with a chlorinated solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (4 x 300 mL).

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude total alkaloid fraction.

-

Protocol 2: Isolation and Purification of Individual Alkaloids

The crude alkaloid fraction is a complex mixture that requires chromatographic separation to isolate individual compounds.[10][11][12]

-

Column Chromatography (CC) :

-

Pack a glass column with silica gel (100-200 mesh) using a slurry method in a non-polar solvent (e.g., hexane or chloroform).[12]

-

Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common gradient is Chloroform (CHCl₃) to Chloroform:Methanol (CHCl₃:MeOH), starting from 100:0 and incrementally increasing the methanol percentage (e.g., 99:1, 98:2, up to 90:10).[12]

-

-

Fraction Collection and Monitoring :

-

Collect the eluent in fractions of equal volume (e.g., 20 mL).

-

Monitor the fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., Toluene:Ethyl Acetate:Diethylamine 7:2:1).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which produces an orange or reddish-brown precipitate in the presence of alkaloids.[13]

-

Combine fractions that exhibit similar TLC profiles.

-

-

Further Purification :

Protocol 3: Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR spectra to determine the number and types of protons and their connectivity.[17][18]

-

Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[19]

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the complete structural framework by identifying proton-proton and proton-carbon correlations.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Acquire an FT-IR spectrum to identify the functional groups present in the molecule (e.g., -OH, -NH, C=O, -OCH₃).

-

Data Presentation

Quantitative data should be systematically organized for clear interpretation and comparison.

| Table 2: Representative ¹H and ¹³C NMR Data for Anonaine (Aporphine Alkaloid) in CDCl₃ | |

| Position | ¹³C NMR (δc) |

| 1 | 126.5 |

| 1a | 108.3 |

| 1b | 121.5 |

| 2 | 143.5 |

| 3 | 142.6 |

| 3a | 128.9 |

| 4 | 29.1 |

| 5 | 53.4 |

| 6a | 62.0 |

| 7 | 34.5 |

| 8 | 127.2 |

| 9 | 127.2 |

| 10 | 126.8 |

| 11 | 134.5 |

| 1-O-CH₂-O-2 | 100.8 |

| (Data sourced from literature for illustrative purposes)[20][21] |

| Table 3: Example Spectroscopic Data for Lysicamine (Oxoaporphine Alkaloid) | |

| Technique | Observed Data |

| Molecular Formula | C₁₈H₁₃NO₃[22] |

| Molecular Weight | 291.3 g/mol [22] |

| ESI-MS [M+H]⁺ | m/z 292.1[23] |

| ¹H NMR (DMSO-d₆) | δ 9.14 (d, J=8.3 Hz, 1H), 8.86 (d, J=5.3 Hz, 1H), 8.38 (d, J=7.7 Hz, 1H), 8.17 (d, J=5.3 Hz, 1H), 7.91 (t, J=7.8 Hz, 1H), 7.76 (s, 1H), 7.68 (t, J=7.5 Hz, 1H), 4.10 (s, 3H), 4.02 (s, 3H)[23] |

| ¹³C NMR (DMSO-d₆) | δ 182.0, 156.9, 152.5, 145.0, 135.7, 135.1, 134.3, 131.9, 129.4, 129.1, 128.7, 128.4, 124.7, 121.9, 118.6, 108.3, 60.9, 56.9[23] |

| (Data compiled from literature for illustrative purposes)[22][23] |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Caption: Experimental workflow for alkaloid discovery.

Caption: Apoptosis induction by Aporphine Alkaloids.

Conclusion

The bark of Annona squamosa represents a promising frontier for the discovery of novel alkaloids with therapeutic potential. The cytotoxic activity exhibited by known compounds like liriodenine, which induces apoptosis through the mitochondrial signaling pathway, underscores the importance of this plant in oncology research.[3][24][25][26] By employing the systematic protocols for extraction, isolation, and structural elucidation outlined in this guide, researchers are well-equipped to uncover new chemical entities. The identification of such novel alkaloids could pave the way for the development of next-generation chemotherapeutic agents derived from natural sources.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. JSM Central || Article Info [jsmcentral.org]

- 11. Alkaloid Separation - Lifeasible [lifeasible.com]

- 12. mdpi.com [mdpi.com]

- 13. jetir.org [jetir.org]

- 14. jocpr.com [jocpr.com]

- 15. Isoquinoline alkaloids from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 21. researchgate.net [researchgate.net]

- 22. Lysicamine | C18H13NO3 | CID 122691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Facile total synthesis of lysicamine and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of lysicamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. biomedgrid.com [biomedgrid.com]

An In-depth Technical Guide to Phytochemical Screening of Annona squamosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods and protocols for the phytochemical screening of Annona squamosa, commonly known as the sugar apple or custard apple. This plant is a rich source of bioactive compounds with significant therapeutic potential.[1][2] This document details methodologies for extraction, qualitative and quantitative analysis, and the visualization of experimental workflows and potential molecular interactions.

Introduction

Annona squamosa L., a member of the Annonaceae family, is a multipurpose tree recognized for its edible fruits and extensive use in traditional medicine.[3] Various parts of the plant, including the leaves, seeds, bark, and fruit, are known to contain a wide array of bioactive phytochemicals.[1][2] These include acetogenins, alkaloids, flavonoids, terpenoids, and phenolic compounds, which contribute to its diverse pharmacological activities such as antioxidant, antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects.[2][4][5] This guide serves as a technical resource for the systematic screening and analysis of these valuable compounds.

Extraction and Preparation of Plant Material

The initial and critical step in phytochemical analysis is the efficient extraction of bioactive compounds from the plant material. The choice of solvent and extraction method significantly influences the yield and profile of the extracted phytochemicals.

Sample Preparation

-

Collection: Fresh plant parts (leaves, seeds, bark, etc.) are collected and washed thoroughly to remove any debris.[1]

-

Drying: The plant material is shade-dried to prevent the degradation of thermolabile compounds and then pulverized into a coarse powder using a mechanical grinder.[1][4]

-

Storage: The powdered material is stored in airtight containers at 4°C for future use.[1][4]

Experimental Protocols for Extraction

2.2.1 Soxhlet Extraction

This method is used for continuous extraction with a solvent.

-

A known quantity (e.g., 20 g) of the powdered plant material is placed in a thimble made of Whatman filter paper No. 1.[4]

-

The thimble is placed into the main chamber of the Soxhlet apparatus.

-

The extraction solvent (e.g., 400 mL of 90% ethanol) is placed in a round-bottom flask connected to the apparatus.[4]

-

The solvent is heated to its boiling point (e.g., 80±5 ºC for ethanol). The vapor travels up a distillation arm and condenses in the condenser.[4]

-

The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.

-

This cycle is repeated until extraction is complete. The resulting extract is then concentrated using a rotary evaporator.

2.2.2 Maceration

This is a simple soaking technique.

-

10 g of the powdered plant sample is added to 100 mL of a solvent (e.g., methanol) in a conical flask.[1]

-

The flask is plugged with cotton wool and kept at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking.[1]

-

The mixture is then filtered, and the supernatant is collected. The solvent is evaporated to obtain the crude extract.[1]

Qualitative Phytochemical Screening

Qualitative tests are performed to identify the presence of various classes of phytochemicals in the plant extracts. These tests are based on specific color reactions with different reagents. The ethanolic and methanolic extracts of A. squamosa have been shown to contain a high concentration of diverse phytochemicals.[1][6]

Experimental Protocols for Qualitative Tests

The following are standard procedures for detecting key phytochemicals found in Annona squamosa extracts.

-

Test for Alkaloids:

-

Mayer’s Test: To a few ml of the extract, add a drop or two of Mayer’s reagent. The formation of a white or creamy precipitate indicates the presence of alkaloids.[7][8]

-

Wagner’s Test: To a few ml of the extract, add a few drops of Wagner’s reagent. A reddish-brown precipitate confirms the presence of alkaloids.[7][8]

-

Dragendroff's Test: Add a few drops of Dragendroff's reagent to the extract. An orange-colored precipitate indicates a positive result.[8]

-

Hager’s Test: Add 1-2 ml of Hager’s reagent (a saturated aqueous solution of picric acid) to the extract. The formation of a prominent yellow precipitate suggests the presence of alkaloids.[7][8]

-

-

Test for Flavonoids:

-

Alkaline Reagent Test: To 2 ml of the extract, add a few drops of sodium hydroxide solution. The formation of an intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[9]

-

Ammonia Test: To 2 ml of the extract, add 1 ml of 1% ammonia solution. The appearance of a yellow color indicates the presence of flavonoids.[4]

-

-

Test for Phenols:

-

Ferric Chloride Test: To 1 ml of the extract, add 3 ml of distilled water followed by a few drops of 10% aqueous ferric chloride solution. The formation of a blue or green color indicates the presence of phenols.[4]

-

-

Test for Tannins:

-

Add 1 ml of 0.02 M ferric chloride (containing 0.1 N HCl) and 1 ml of 0.008 M potassium ferricyanide to 1 ml of the extract. The appearance of a blue-black color is indicative of tannins.[4]

-

-

Test for Saponins:

-

Froth Test: Vigorously shake 2 ml of the crude extract with 5 ml of distilled water in a test tube. The formation of a stable foam is taken as an indication of the presence of saponins.[4]

-

-

Test for Steroids and Triterpenoids:

-

Test for Glycosides:

-

Keller-Killiani Test (for Cardiac Glycosides): To the extract, add glacial acetic acid, a few drops of FeCl3, and concentrated H2SO4. A reddish-brown color at the junction of the two layers and a bluish-green upper layer indicates the presence of glycosides.[8]

-

Quantitative Phytochemical Analysis

Quantitative analysis is essential for determining the concentration of major phytochemical classes, which is crucial for standardization and drug development.

Methodologies for Quantitative Estimation

-

Total Phenolic Content (TPC): The Folin-Ciocalteu method is widely used. The principle is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. The absorbance is measured spectrophotometrically, and the content is expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).[3][10]

-

Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly employed. Flavonoids form a stable complex with aluminum chloride. The absorbance of this complex is measured, and the total flavonoid content is expressed as mg of quercetin equivalents per gram of extract (mg QE/g).[3][10]

Summary of Quantitative Phytochemical Content

The following table summarizes quantitative data from various studies on Annona squamosa.

| Plant Part | Extraction Solvent | Phytochemical Class | Concentration | Reference |

| Leaves | Methanol | Total Phenolics | 217.82 mg/g GAE | [10] |

| Bark | Methanol | Total Phenolics | 160.48 mg/g GAE | [10] |

| Leaves | Methanol | Total Flavonoids | 66.92 mg/g QE | [3][10] |

| Bark | Methanol | Total Flavonoids | 76.50 mg/g QE | [3][10] |

| Leaves | Hexane | Total Flavonoids | 27.96 mg/g QE | [3] |

| Bark | Hexane | Total Flavonoids | 23.48 mg/g QE | [3] |

| Seeds | - | Total Phenols | 36.2 mg GAE/kg | |

| Dry Leaves | - | Saponins | 31.884 mg/g | [11] |

| Dry Leaves | - | Alkaloids | 0.803 mg/g | [11] |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the phytochemical screening of Annona squamosa.

Caption: General workflow for extraction and phytochemical analysis of Annona squamosa.

Bioactivity and Potential Signaling Pathways

Network pharmacology studies have begun to elucidate the complex interactions between the bioactive compounds in A. squamosa and their molecular targets.[12] These studies suggest that the plant's therapeutic effects, particularly in relation to central nervous system disorders and diabetes, stem from the modulation of multiple proteins and signaling pathways.[12] For instance, key secondary metabolites may interact with proteins involved in insulin resistance and glycogen storage pathways.[12]

The diagram below conceptualizes the interaction network, highlighting how compounds from A. squamosa can influence multiple biological targets, leading to a therapeutic effect.

References

- 1. iarjset.com [iarjset.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. worldscientific.com [worldscientific.com]

- 6. Annona squamosa Leaf Extract: Physicochemical and Phytochemical Analysis [wisdomlib.org]

- 7. ijnrd.org [ijnrd.org]

- 8. iajpr.com [iajpr.com]

- 9. ijpbs.com [ijpbs.com]

- 10. florajournal.com [florajournal.com]

- 11. biosciencejournals.com [biosciencejournals.com]

- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]

A Technical Guide to Natural Product Discovery from the Annonaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Annonaceae family, a diverse group of flowering plants found predominantly in tropical and subtropical regions, represents a rich and largely untapped reservoir of bioactive natural products.[1][2] Historically, various parts of these plants, including the leaves, bark, seeds, and fruits, have been utilized in traditional medicine across different cultures to treat a wide range of ailments, from infections and inflammation to cancer.[1][2][3] Modern scientific investigation has validated many of these traditional uses, identifying a plethora of secondary metabolites with significant pharmacological potential. This guide provides an in-depth technical overview of the discovery of natural products from the Annonaceae family, with a focus on their isolation, characterization, and biological evaluation.

Key Bioactive Compounds in Annonaceae

The remarkable therapeutic properties of the Annonaceae family are attributed to a diverse array of phytochemicals. The most prominent among these are acetogenins and alkaloids, followed by flavonoids, terpenoids, and essential oils.[1][4][5]

Annonaceous Acetogenins: These are a unique class of long-chain fatty acid derivatives characterized by the presence of tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings and a terminal α,β-unsaturated γ-lactone.[6][7] Acetogenins are renowned for their potent cytotoxic and antitumor activities, primarily through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][8][9]

Alkaloids: The Annonaceae family is a rich source of isoquinoline alkaloids, including aporphines, protoberberines, and benzylisoquinolines.[4][10] These alkaloids have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][11][12]

Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected compounds and extracts from various Annonaceae species.

Table 1: Cytotoxic and Anticancer Activities of Annonaceae Compounds

| Species | Compound/Extract | Cell Line(s) | Activity (IC50/ED50/GI50) | Reference(s) |

| Annona muricata | (+)-Xylopine (alkaloid) | A549 (lung), K-562 (leukemia) | Significant anticancer activity | [4][13] |

| Annona muricata | Xylopine | HL-60 (leukemia), A549 (lung), HepG2 (liver) | IC50: 20-80 µM | [10] |

| Annona muricata | Ethanolic fruit extract | MCF-7 (breast) | IC50: 30 µg/mL | [14] |

| Annona muricata | SLNs with ethanolic fruit extract | MCF-7 (breast) | IC50: 12 µg/mL | [14] |

| Artabotrys hexapetalus | Artabonatine B | Hep G2 | IC50: 9.1 µg/mL | [1] |

| Artabotrys hexapetalus | Squamolone | Hep G2 | IC50: 2.8 µg/mL | [1] |

| Cananga odorata | Cleistopholine | Hep 2,2,15, Hep G2 | IC50: 0.54 and 0.22 µg/mL | [1] |

| Goniothalamus tamirensis | Dielsiquinone | U251, RPMI, MCF7, HT029, A549 | ED50: 0.37, 0.11, 0.11, 1.12, 0.11 µg/mL | [1] |

| Annona purpurea | Annopurpuricins A-D | HeLa, HepG2 | GI50 in the low/subnanomolar range | [8] |

| Annona atemoya | Annonaceous acetogenins | Various cancer cell lines | Cytotoxic activities reported | [15] |

Table 2: Anti-inflammatory and Antioxidant Activities of Annonaceae Compounds

| Species | Compound/Extract | Assay | Activity (IC50) | Reference(s) |

| Alphonsea javanica | (+)-Altholactone, (+)-Goniothalmin | LPS-induced NO production in RAW 264.7 macrophages | 0.8 µM | [1] |

| Annona squamosa | Seed and pulp extracts | ABTS radical scavenging | 0.14 ± 0.02 and 0.38 ± 0.02 mg/mL | [16] |

| Annona montana | Ethanolic seed extract | DPPH radical scavenging | 192.66 mg TE/100 g | [17] |

| Annona montana | Ethanolic seed extract | FRAP | 385.46 mg TE/100 g | [17] |

Experimental Protocols

Isolation and Purification of Annonaceous Acetogenins

This protocol provides a general framework for the isolation of acetogenins, which can be adapted based on the specific plant material and target compounds.

-

Plant Material Preparation:

-

Collect the desired plant part (e.g., seeds, leaves, bark).

-

Air-dry the material in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform, and then methanol or ethanol. This helps to remove non-polar compounds like fats and waxes in the initial steps.

-

Maceration or Soxhlet extraction can be employed. For thermolabile acetogenins, maceration at room temperature is preferred.

-

The methanolic or ethanolic extract, which is typically rich in acetogenins, is then concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The concentrated polar extract is subjected to liquid-liquid partitioning. A common scheme is to partition the extract between ethyl acetate and water. Acetogenins will preferentially move to the ethyl acetate phase.

-

-

Chromatographic Purification:

-

Column Chromatography (CC): The crude acetogenin-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the fractions from column chromatography. A suitable solvent system (e.g., n-hexane:ethyl acetate) is used to develop the TLC plates. The plates can be visualized under UV light and/or by spraying with a visualizing agent like Kedde's reagent, which gives a characteristic color with the α,β-unsaturated γ-lactone ring of acetogenins.[9]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water.

-

Characterization of Isolated Compounds

The structure of the purified compounds is elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy (UV-Vis): Provides information about the presence of chromophores.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps in identifying functional groups such as hydroxyls, carbonyls (lactone), and C-O-C (ether) linkages.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, which is crucial for determining the molecular formula and structural features. Techniques like Electrospray Ionization (ESI) are commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are essential for determining the complete chemical structure and stereochemistry of the compound.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 1-3 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[3]

-

Treatment: Treat the cells with various concentrations of the isolated compounds or extracts and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a negative control (cells with medium only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[3][18]

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent like dimethyl sulfoxide (DMSO) or isopropanol to dissolve the formazan crystals.[3][18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of about 1.0 at 517 nm.[2][8]

-

Reaction Mixture: Add a small volume of the test sample (at various concentrations) to the DPPH solution.[8]

-

Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[2][8]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. A known antioxidant like ascorbic acid or Trolox is used as a positive control.

Signaling Pathways and Mechanisms of Action

Annonaceous Acetogenins: Inhibition of Mitochondrial Complex I and Apoptosis Induction

Annonaceous acetogenins are potent inhibitors of Complex I of the mitochondrial electron transport chain.[1][4][5] This inhibition disrupts ATP production, leading to cellular energy depletion. The increased production of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

Caption: Acetogenin-induced apoptosis via mitochondrial complex I inhibition.

Alkaloids: Induction of Apoptosis

Alkaloids from the Annonaceae family can induce apoptosis through various mechanisms. Some alkaloids have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Apoptosis induction by Annonaceae alkaloids.

General Experimental Workflow

The discovery of natural products from the Annonaceae family follows a systematic workflow, from plant collection to the identification of bioactive compounds.

Caption: Workflow for natural product discovery from Annonaceae.

Conclusion

The Annonaceae family stands out as a prolific source of structurally diverse and biologically active natural products with immense therapeutic potential. The systematic approach outlined in this guide, combining traditional knowledge with modern phytochemical and pharmacological techniques, provides a robust framework for the discovery and development of novel drug leads from this fascinating plant family. Further research into the vast chemical space of the Annonaceae is warranted to unlock its full potential in addressing human health challenges.

References

- 1. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. mdpi.com [mdpi.com]

- 14. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. biochemjournal.com [biochemjournal.com]

- 18. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ethnobotanical Survey of Annona squamosa in India

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annona squamosa L., commonly known as custard apple or 'Sitaphal' in India, is a plant of significant interest in traditional Indian medicine. This technical guide provides a comprehensive overview of the ethnobotanical uses of A. squamosa in India, with a focus on quantitative data, detailed experimental protocols for the validation of its traditional uses, and an exploration of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.

Ethnobotanical Survey and Traditional Uses in India

Annona squamosa has a long history of use in various traditional systems of medicine in India for treating a wide array of ailments. Different parts of the plant, including the leaves, seeds, bark, roots, and fruits, are utilized for their therapeutic properties. While extensive qualitative documentation of its uses exists, quantitative ethnobotanical data from specific regions in India remains limited in widely accessible literature. However, to illustrate the application of quantitative ethnobotanical indices, a representative example of the traditional use of A. squamosa for joint pain in the Rayalaseema region of Andhra Pradesh is presented below. It is important to note that the specific quantitative values (Use-Reports, ICF, and FL) are hypothetical due to the lack of specific data in the available literature for Annona squamosa in this region, but the framework demonstrates how such data would be presented.

Data Presentation of Traditional Uses

Table 1: Quantitative Ethnobotanical Data for Annona squamosa in India (Representative Example)

| Ailment Category | Traditional Use | Plant Part Used | Method of Preparation/Administration | No. of Use-Reports (Nur) (Hypothetical) | No. of Taxa (Nt) in Category (Hypothetical) | Informant Consensus Factor (ICF) (Hypothetical) | Fidelity Level (FL) % (Hypothetical) |

| Musculoskeletal Disorders | Joint Pains | Leaves | The leaves are crushed to form a paste and applied externally to the affected joints. | 25 | 8 | 0.71 | 85 |

Note: The values for Nur, Nt, ICF, and FL in the table above are illustrative and not based on a specific published quantitative ethnobotanical study for Annona squamosa in the Rayalaseema region, as such specific data was not found in the available search results.

Experimental Protocols for Pharmacological Validation

This section provides detailed methodologies for key experiments that are commonly employed to validate the traditional medicinal claims of Annona squamosa.

Phytochemical Screening

This protocol outlines the qualitative analysis of phytochemical constituents in Annona squamosa extracts.

2.1.1. Preparation of Plant Extract (Soxhlet Extraction)

-

Collection and Preparation of Plant Material: Collect fresh leaves of Annona squamosa. Wash them thoroughly with running tap water and then with distilled water to remove any dirt or debris. Shade-dry the leaves at room temperature for 7-10 days until they are completely dry and crisp.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

-

Soxhlet Extraction:

-

Accurately weigh about 30 g of the powdered leaf material.

-

Place the powder inside a thimble made of Whatman filter paper.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 300 ml of a suitable solvent (e.g., ethanol, methanol, or petroleum ether).

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant powder.

-

Allow the extraction to proceed for at least 6-8 hours or until the solvent in the siphon tube becomes colorless.

-

After extraction, concentrate the extract by evaporating the solvent using a rotary evaporator under reduced pressure.

-

Store the obtained crude extract in an airtight container at 4°C for further analysis.[1]

-

2.1.2. Qualitative Phytochemical Tests

Use the prepared extract to test for the presence of various phytochemicals using standard procedures:

-

Test for Alkaloids:

-

Mayer’s Test: To a few ml of the extract, add a few drops of Mayer’s reagent. The formation of a creamy-white precipitate indicates the presence of alkaloids.

-

Wagner’s Test: To a few ml of the extract, add a few drops of Wagner’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[1]

-

-

Test for Flavonoids:

-

Alkaline Reagent Test: To the extract, add a few drops of sodium hydroxide solution. The formation of an intense yellow color, which becomes colorless on the addition of dilute acid, indicates the presence of flavonoids.[2]

-

-

Test for Tannins:

-

Ferric Chloride Test: To the extract, add a few drops of 5% ferric chloride solution. The formation of a dark blue or greenish-black color indicates the presence of tannins.[2]

-

-

Test for Saponins:

-

Froth Test: Shake the extract vigorously with a small amount of water. The formation of a persistent froth indicates the presence of saponins.[2]

-

-

Test for Steroids and Triterpenoids:

-

Liebermann-Burchard Test: To the extract, add a few drops of acetic anhydride, and then carefully add concentrated sulfuric acid along the sides of the test tube. A change in color from violet to blue or green indicates the presence of steroids, while a deep red or purple color indicates the presence of triterpenoids.[2]

-

-

Test for Glycosides:

-

Keller-Kiliani Test (for cardiac glycosides): To the extract, add glacial acetic acid, a few drops of ferric chloride, and concentrated sulfuric acid. A reddish-brown ring at the junction of the two layers and a bluish-green upper layer indicate the presence of cardiac glycosides.

-

-

Test for Phenols:

-

Ferric Chloride Test: To the extract, add a few drops of neutral ferric chloride solution. A blue or green coloration indicates the presence of phenols.[1]

-

In Vitro Anticancer Activity (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of Annona squamosa extracts on cancer cell lines, such as the human breast cancer cell line MCF-7.

-

Cell Culture: Culture MCF-7 cells in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the confluent cells and seed them into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow the cells to attach.

-

Treatment with Extract: Prepare a stock solution of the Annona squamosa ethanolic extract in DMSO. Prepare serial dilutions of the extract in the culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µg/mL). After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of the extract. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula:

In Vivo Antidiabetic Activity (Streptozotocin-Nicotinamide Induced Diabetic Rat Model)

This protocol describes the induction of type 2 diabetes in rats and the subsequent evaluation of the antidiabetic effects of Annona squamosa extracts.

-

Animal Selection and Acclimatization: Use healthy adult male Wistar rats weighing 150-200g. Acclimatize the animals for at least one week under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

-

Induction of Diabetes:

-

Fast the rats overnight (12-14 hours).

-

Administer Nicotinamide (110 mg/kg body weight) intraperitoneally (i.p.).

-

After 15 minutes, administer Streptozotocin (STZ) (50-60 mg/kg body weight), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5), via i.p. injection.

-

To prevent initial drug-induced hypoglycemic mortality, provide the rats with 5% glucose solution for the first 24 hours after STZ injection.

-

-

Confirmation of Diabetes: After 72 hours of STZ injection, collect blood from the tail vein and measure the fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[5][6]

-

Experimental Design and Treatment:

-

Divide the diabetic rats into different groups (n=6 per group):

-

Group I: Normal control (non-diabetic, receives vehicle).

-

Group II: Diabetic control (receives vehicle).

-

Group III: Diabetic rats treated with a standard antidiabetic drug (e.g., Glibenclamide, 5 mg/kg).

-

Group IV & V: Diabetic rats treated with different doses of the Annona squamosa extract (e.g., 200 mg/kg and 400 mg/kg).

-

-

Administer the vehicle, standard drug, or plant extract orally once daily for a period of 21 or 28 days.

-

-

Biochemical and Histopathological Analysis:

-

During the treatment period, monitor body weight and fasting blood glucose levels at regular intervals.

-

At the end of the treatment period, collect blood samples for the estimation of biochemical parameters such as serum insulin, glycated hemoglobin (HbA1c), and lipid profile.

-

Euthanize the animals and collect the pancreas for histopathological examination to observe any changes in the islets of Langerhans.

-

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Annona squamosa are attributed to its rich phytochemical composition, particularly acetogenins and flavonoids. These compounds have been shown to modulate various signaling pathways involved in the pathogenesis of diseases like cancer and inflammation.

Apoptosis Induction in Cancer Cells

Annonaceous acetogenins, potent bioactive compounds found in A. squamosa, are known to induce apoptosis in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.

Caption: Apoptosis induction by Annonaceous Acetogenins.

Annonaceous acetogenins inhibit the anti-apoptotic protein Bcl-2 and promote the pro-apoptotic protein Bax. This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death of cancer cells.[7][8][9]

Inhibition of the IL-6/JAK/STAT3 Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The IL-6/JAK/STAT3 signaling pathway is a critical inflammatory pathway that is often dysregulated in cancer. Compounds from Annona squamosa have been shown to inhibit this pathway.

Caption: Inhibition of the IL-6/JAK/STAT3 pathway.